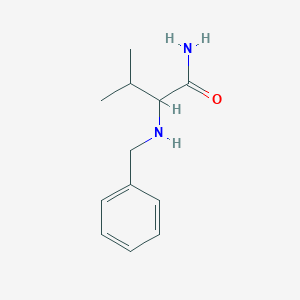
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H17NO. This compound features a cyclopropyl group, which is a three-membered ring structure, and an amino group attached to a propanol backbone. The presence of the cyclopropyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable amine, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using reagents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can engage in hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(2,2-dimethylcyclopropyl)pyridin-2(1H)-one: Another compound with a cyclopropyl group, but with a pyridine ring instead of a propanol backbone.
2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and an amino group on a propanol backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-amino-1-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6(5-10)8(11)7-4-9(7,2)3/h6-8,11H,4-5,10H2,1-3H3 |
Clave InChI |
UBRZPQDNXYWUCF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1CC1(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
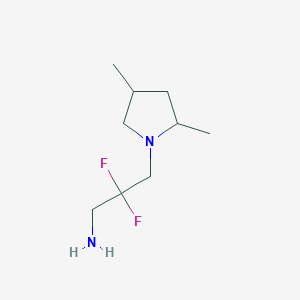
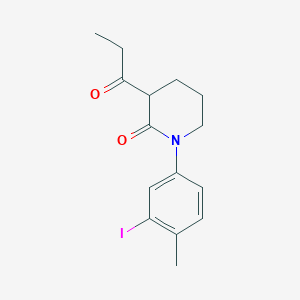
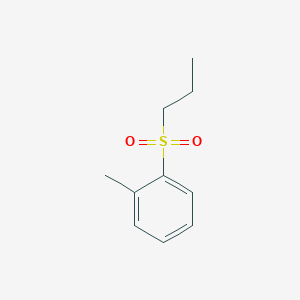
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)

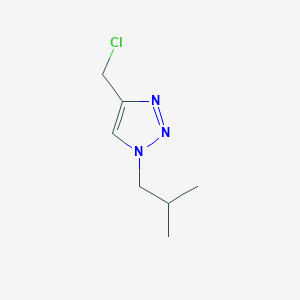
![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

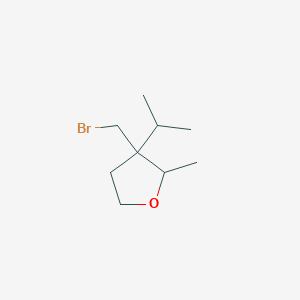
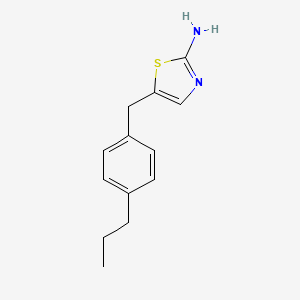
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)
